1-(6-Azidohexyl)-azetidine

Description

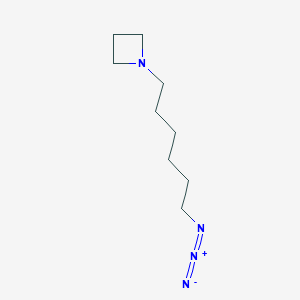

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N4 |

|---|---|

Molecular Weight |

182.27 g/mol |

IUPAC Name |

1-(6-azidohexyl)azetidine |

InChI |

InChI=1S/C9H18N4/c10-12-11-6-3-1-2-4-7-13-8-5-9-13/h1-9H2 |

InChI Key |

DBHSEJMRKAYCSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Azidohexyl Azetidine Architectures

Retrosynthetic Analysis and Strategic Precursor Selection for 1-(6-Azidohexyl)-azetidine Synthesis

Retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnections can be made at the C-N bonds of the azetidine (B1206935) ring or at the bond connecting the hexyl chain to the azetidine nitrogen.

Strategy A: N-Alkylation of a Pre-formed Azetidine Ring

The most straightforward retrosynthetic disconnection is at the N-alkyl bond. This approach simplifies the synthesis to two key fragments: the parent azetidine ring and a suitable 6-azidohexyl electrophile.

| Disconnection | Synthons | Synthetic Equivalents |

| N-(CH₂)₆N₃ | Azetidine anion + 6-azidohexyl cation | Azetidine + 1-bromo-6-azidohexane |

| N-(CH₂)₆N₃ | Azetidinyl cation + 6-azidohexyl anion | N-functionalized azetidine + 6-azidohexyl nucleophile |

This strategy benefits from the commercial availability or straightforward synthesis of both azetidine and the azidohexyl precursor. The key challenge lies in the chemoselective N-alkylation of azetidine, which can be susceptible to side reactions.

Strategy B: Azetidine Ring Formation on a Pre-functionalized Precursor

| Disconnection | Precursor Type | Key Reaction |

| C-N bonds of azetidine | N-(6-azidohexyl)-3-aminopropanol derivative | Intramolecular cyclization |

| C-N and C-C bonds | Imine and alkene with azidohexyl group | [2+2] Cycloaddition |

This approach requires the synthesis of a more complex acyclic precursor, but offers greater flexibility in introducing substituents on the azetidine ring. The choice between these strategies depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reactions.

Development of Azetidine Ring Construction Methodologies within the 1-(6-Azidohexyl) Framework

The synthesis of the azetidine core of this compound can be achieved through various modern synthetic methodologies. These methods can be adapted to either construct the parent azetidine for subsequent N-alkylation or to form the azetidine ring on a precursor already bearing the azidohexyl chain.

Cyclization Strategies Involving 1,3-Aminoalcohol Derivatives

The intramolecular cyclization of 1,3-aminoalcohols is a well-established method for the synthesis of azetidines. In the context of this compound, this would involve the synthesis of an N-(6-azidohexyl)-3-aminopropanol derivative. The hydroxyl group is typically converted into a good leaving group, such as a tosylate or mesylate, to facilitate intramolecular nucleophilic substitution by the amine.

Reaction Scheme:

Synthesis of the precursor: N-alkylation of 3-aminopropanol with 1-bromo-6-azidohexane.

Activation of the hydroxyl group: Conversion of the alcohol to a sulfonate ester (e.g., tosylate).

Intramolecular cyclization: Base-mediated ring closure to form the azetidine ring.

This method offers good control over the substitution pattern on the azetidine ring by starting with appropriately substituted 1,3-aminoalcohols.

Intramolecular Nucleophilic Substitution Approaches to the Azetidine Ring

A common and direct method for forming the azetidine ring is through the intramolecular cyclization of γ-haloamines. nih.gov This approach is particularly relevant for the synthesis of the parent azetidine ring, which can then be N-alkylated.

Typical Reaction Parameters:

| Starting Material | Reagents | Conditions | Yield |

| 3-chloropropylamine | Strong base (e.g., NaH) | Aprotic solvent (e.g., THF) | Moderate to good |

| N-protected-3-aminopropyl halide | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | Good |

This method's efficiency is often dependent on the nature of the protecting group on the nitrogen and the reaction conditions used to promote cyclization while minimizing polymerization and other side reactions.

Strain-Release Homologation and Ring-Contraction Routes

Strain-release driven reactions of highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) provide a powerful and modular route to functionalized azetidines. nih.govnih.gov The reaction of ABBs with nucleophiles, in the presence of an activating agent, leads to the regioselective opening of the bicyclic system to afford 3-substituted azetidines. While not a direct route to this compound, this methodology allows for the synthesis of a variety of substituted azetidines that could be subsequently N-alkylated.

Ring-contraction of five-membered heterocycles, such as pyrrolidines, can also be employed for the synthesis of azetidines, although this is a less common approach.

Photo-Induced and Transition Metal-Catalyzed Azetidine Formation Reactions

Modern synthetic chemistry has seen the emergence of powerful photochemical and transition metal-catalyzed methods for the construction of four-membered rings. nih.govpageplace.dersc.orgchemrxiv.org

Photo-induced [2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to form an azetidine. nih.govrsc.orgresearchgate.net This method can be a highly efficient way to construct the azetidine ring with control over stereochemistry. For the synthesis of a precursor to this compound, an imine bearing the azidohexyl group could be reacted with a suitable alkene.

Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C-H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction involves the cyclization of an amine onto an unactivated C(sp³)-H bond, offering a novel and efficient route to the azetidine core. Other transition metals have also been employed in various cyclization and cycloaddition reactions to afford azetidines. nih.govmdpi.comnih.gov

Examples of Catalytic Systems:

| Catalyst | Reaction Type | Substrates |

| Palladium(II) complexes | Intramolecular C-H amination | N-protected amines with accessible γ-C-H bonds |

| Rhodium(II) complexes | Intramolecular C-H amination | N-sulfonylaminoalkyl derivatives |

| Copper(I) complexes | [3+1] radical cascade cyclization | Aliphatic amines and alkynes |

These advanced methods often provide access to complex azetidine structures under mild conditions and with high degrees of selectivity.

Chemoselective Introduction and Functionalization of the Azidohexyl Moiety

The introduction of the 6-azidohexyl group onto the azetidine nitrogen requires a chemoselective N-alkylation strategy. The terminal azide (B81097) of the resulting molecule then serves as a versatile handle for a wide range of functionalization reactions.

A key precursor for this transformation is 1-azido-6-bromohexane . This bifunctional reagent can be synthesized from 1,6-dibromohexane (B150918) by nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF. lookchem.com

N-Alkylation of Azetidine:

The reaction of azetidine with 1-azido-6-bromohexane, typically in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724), affords this compound. Care must be taken to control the stoichiometry to avoid dialkylation of the azetidine nitrogen.

Functionalization of the Terminal Azide:

The terminal azide group of this compound is a versatile functional group that can undergo a variety of transformations, allowing for the conjugation of this scaffold to other molecules or for the introduction of new functionalities.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry): The azide group can readily react with terminal or internal alkynes in the presence of a copper(I) or ruthenium(II) catalyst to form a stable 1,2,3-triazole ring. This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications.

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), results in the formation of an aza-ylide, which upon hydrolysis yields a primary amine. This provides a mild method for converting the azide into an amine, which can then be further functionalized.

Reduction to Amine: The azide can be reduced to the corresponding primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or other chemical reducing agents.

Alkylation and Coupling Reactions for Hexyl Chain Attachment

The primary strategy for attaching the hexyl chain to the azetidine ring is through direct N-alkylation. This method leverages the nucleophilic character of the secondary amine within the azetidine ring to displace a leaving group on a C6 alkyl chain. A common and effective approach involves the reaction of azetidine with a bifunctional hexyl derivative, such as a dihaloalkane.

A plausible synthetic route commences with the reaction of azetidine with an excess of a 1,6-dihalohexane, for instance, 1-bromo-6-chlorohexane (B1265839) or 1,6-dibromohexane. The use of an excess of the dihaloalkane is crucial to favor mono-alkylation and minimize the formation of the bis-azetidinylhexane byproduct. The reaction is typically performed in the presence of a mild base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org This nucleophilic substitution reaction yields the intermediate, 1-(6-halo-hexyl)-azetidine.

Key parameters for this alkylation step include the choice of solvent, base, and temperature. Polar aprotic solvents such as acetonitrile (CH3CN) or N,N-dimethylformamide (DMF) are often employed to facilitate the SN2 reaction. The selection of the base is critical to avoid competing elimination reactions and decomposition of the strained azetidine ring. Inorganic bases like potassium carbonate (K2CO3) or organic bases such as triethylamine (B128534) (Et3N) are commonly used. nih.gov

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1,6-Dibromohexane | K2CO3 | Acetonitrile | 60-80 | 70-85 |

| 1-Bromo-6-chlorohexane | NaHCO3 | DMF | 50-70 | 65-80 |

| 6-Bromohexyl tosylate | Et3N | Dichloromethane | 25-40 | 75-90 |

This interactive table summarizes typical conditions for the N-alkylation of azetidine with various hexyl derivatives based on established synthetic principles.

Azido (B1232118) Group Installation via Halogen Substitution or Alternative Pathways

Following the successful attachment of the hexyl chain bearing a terminal halogen, the azido group is introduced. The most direct method for this transformation is a nucleophilic substitution reaction where the terminal halide is displaced by an azide ion (N3⁻). tutorchase.com This is typically achieved using an alkali metal azide, with sodium azide (NaN3) being the most common reagent. masterorganicchemistry.com

The reaction involves treating the 1-(6-halo-hexyl)-azetidine intermediate with sodium azide in a polar aprotic solvent. Solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they effectively solvate the cation of the azide salt, thereby enhancing the nucleophilicity of the azide anion. masterorganicchemistry.com The reaction generally proceeds smoothly at moderately elevated temperatures to ensure a reasonable reaction rate. tutorchase.commdma.ch

Alternative pathways for introducing the azido group exist, particularly if the starting hexyl derivative contains a hydroxyl group instead of a second halogen. In such cases, the terminal alcohol of a 1-(6-hydroxyhexyl)-azetidine intermediate can be converted into a good leaving group, such as a mesylate or tosylate. This is accomplished by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270). The resulting sulfonate ester is then readily displaced by the azide ion in a subsequent step. This two-step process provides a versatile alternative to direct halogen substitution. organic-chemistry.org

| Substrate | Azide Source | Solvent | Temperature (°C) | Reaction Time (h) |

| 1-(6-Bromohexyl)-azetidine | NaN3 | DMF | 80-100 | 12-24 |

| 1-(6-Chlorohexyl)-azetidine | NaN3 | DMSO | 90-110 | 18-36 |

| 1-(6-Mesyloxyhexyl)-azetidine | NaN3 | Acetonitrile | 70-90 | 8-16 |

This interactive table outlines common conditions for the installation of the azido group on the hexyl chain via nucleophilic substitution.

Optimization of Reaction Parameters and Conditions for High-Yield Synthesis and Purity

Achieving a high yield and purity of this compound requires careful optimization of the reaction parameters for both the alkylation and azidation steps.

For the initial N-alkylation step , several factors are critical:

Stoichiometry : A molar excess (typically 5-10 equivalents) of the dihaloalkane is used to minimize the formation of the dialkylated product.

Base : The choice and amount of base are crucial. A weak, non-nucleophilic base like K2CO3 is preferred to prevent dehydrohalogenation of the alkyl halide or attack on the azetidine ring. organic-chemistry.org

Temperature : The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions and potentially lead to the decomposition of the strained azetidine ring. frontiersin.org A moderate temperature range of 50-80°C is generally optimal.

Solvent : The solvent should be polar and aprotic to promote the SN2 mechanism. Acetonitrile is often a good choice due to its favorable properties and ease of removal.

For the subsequent azidation step , optimization focuses on:

Solvent : Polar aprotic solvents like DMF or DMSO are highly effective for SN2 reactions involving anionic nucleophiles like azide. masterorganicchemistry.com

Temperature : The conversion of alkyl halides to alkyl azides can be slow at room temperature. Heating is typically required to drive the reaction to completion in a reasonable timeframe. tutorchase.com However, excessive heat should be avoided as alkyl azides can be thermally unstable.

Purity of Reagents : The use of pure starting materials, particularly the 1-(6-halo-hexyl)-azetidine intermediate, is essential for obtaining a high-purity final product and simplifying purification, which is often accomplished by column chromatography.

| Parameter | N-Alkylation | Azidation | Rationale for Optimization |

| Solvent | Acetonitrile, DMF | DMF, DMSO | Aprotic polar solvents favor SN2 kinetics for both steps. masterorganicchemistry.com |

| Temperature | 50-80°C | 80-110°C | Balances reaction rate against potential side reactions and product stability. |

| Base/Reagent | K2CO3, Et3N | NaN3 | Mild base prevents side reactions in alkylation; NaN3 is an effective nucleophile. |

| Concentration | 0.1 - 0.5 M | 0.2 - 1.0 M | Affects reaction kinetics; higher concentration can increase rate but may require better heat management. |

This interactive table presents a summary of key parameters for the optimization of the synthesis of this compound.

Mechanistic Investigations of Key Synthetic Steps for this compound

The synthesis of this compound proceeds through two sequential nucleophilic substitution (SN2) reactions. wikipedia.org Understanding the mechanisms of these steps is fundamental to controlling the reaction outcome and optimizing conditions.

The first key step, the N-alkylation of azetidine , follows a classic SN2 pathway. frontiersin.org The nitrogen atom of the azetidine ring, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the hexyl halide (e.g., the carbon bonded to bromine in 1,6-dibromohexane). This attack occurs from the backside relative to the leaving group (the bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the N-C bond is forming concurrently as the C-Br bond is breaking. The rate of this reaction is dependent on the concentration of both the azetidine and the alkyl halide.

The second key step is the installation of the azido group , which also occurs via an SN2 mechanism. tutorchase.comrsc.org Here, the azide ion (N3⁻) serves as the potent nucleophile. masterorganicchemistry.comacs.org It attacks the terminal carbon of the 1-(6-halo-hexyl)-azetidine intermediate, displacing the halide leaving group. Similar to the first step, this is a concerted process that proceeds through a single transition state. The high nucleophilicity and relatively low basicity of the azide ion make it an excellent choice for this transformation, minimizing competing elimination reactions. masterorganicchemistry.com The choice of a polar aprotic solvent is critical as it solvates the counter-ion (e.g., Na⁺) but leaves the azide nucleophile relatively "bare" and highly reactive. researchgate.net

Mechanistic studies on related azetidine alkylations and nucleophilic azidations confirm the prevalence of the SN2 pathway and highlight factors that influence its efficiency, such as steric hindrance around the reaction centers and the nature of the leaving group. rsc.orgnih.gov For instance, iodide is a better leaving group than bromide or chloride, which would be reflected in faster reaction rates under identical conditions. nih.gov

Chemical Reactivity and Transformation Pathways of 1 6 Azidohexyl Azetidine

Reactivity Profiles of the Azido (B1232118) Group in 1-(6-Azidohexyl)-azetidine

The azido group (–N₃) is a high-energy functional group that serves as a versatile handle for a variety of chemical transformations. Its reactivity is central to the utility of this compound in conjugation and derivatization reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, the terminal azido group readily participates in CuAAC reactions with a wide array of terminal alkynes. This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate.

The general scheme for the CuAAC reaction involving this compound is depicted below:

Scheme 1: General CuAAC Reaction

N₃-(CH₂)₆-Azetidine + R-C≡CH --(Cu⁺ catalyst)--> 1,4-disubstituted 1,2,3-triazole

The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and demonstrates high functional group tolerance. This allows for the conjugation of this compound to a diverse range of molecules, including biomolecules, fluorophores, and polymers functionalized with a terminal alkyne.

Table 1: Representative Alkynes for CuAAC with this compound and Their Potential Applications

| Alkyne Partner | Resulting Triazole Product | Potential Application |

| Phenylacetylene | 1-((6-(Azetidin-1-yl)hexyl) -4-phenyl-1H-1,2,3-triazole | Model compound for reaction optimization |

| Propargyl alcohol | (1-((6-(Azetidin-1-yl)hexyl)-1H-1,2,3-triazol-4-yl)methanol | Introduction of a hydroxyl group for further functionalization |

| Alkyne-modified biotin | Biotinylated azetidine (B1206935) derivative | Bioconjugation and affinity labeling |

| Alkyne-modified fluorescein | Fluorescently labeled azetidine | Imaging and tracking applications |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions Involving this compound

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes strained cyclooctynes, where the ring strain significantly lowers the activation energy for the cycloaddition with azides. The azido group of this compound can react spontaneously with various cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), to form stable triazole products.

The bioorthogonal nature of SPAAC makes it particularly valuable for in vivo and in vitro labeling studies. The reaction proceeds with high selectivity and at physiological conditions, enabling the specific attachment of this compound to biomolecules that have been metabolically or synthetically functionalized with a strained alkyne.

Reduction Pathways of the Azido Functionality to Amino Derivatives (e.g., Staudinger Reduction)

The azido group of this compound can be selectively reduced to a primary amine, providing a pathway to further derivatization. The Staudinger reduction is a mild and highly chemoselective method for this transformation. The reaction involves the treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct.

Scheme 2: Staudinger Reduction of this compound

N₃-(CH₂)₆-Azetidine + PPh₃ → [Ph₃P=N-(CH₂)₆-Azetidine] --(H₂O)--> H₂N-(CH₂)₆-Azetidine + Ph₃P=O

This reduction is advantageous as it proceeds under neutral conditions and tolerates a wide range of other functional groups, leaving the azetidine ring intact. The resulting primary amine, 1-(6-aminohexyl)-azetidine, is a valuable intermediate that can undergo a variety of subsequent reactions, such as amidation, alkylation, and sulfonylation.

Other methods for the reduction of the azido group include catalytic hydrogenation (e.g., H₂/Pd-C) and reduction with metal hydrides, although these methods may be less chemoselective and could potentially affect the azetidine ring under certain conditions.

Other Azido-Mediated Chemical Derivatizations and Heterocycle Formations

Beyond cycloaddition and reduction, the azido group of this compound can participate in other chemical transformations. For instance, it can react with organometallic reagents or undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates. These nitrenes can then undergo various insertion or rearrangement reactions to form a range of nitrogen-containing compounds.

Furthermore, the azide can act as a precursor for the synthesis of various nitrogen-containing heterocycles other than triazoles, depending on the reaction partner and conditions.

Reactivity of the Azetidine Heterocyclic Ring in this compound

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. Its reactivity is largely governed by the inherent ring strain, which makes it susceptible to ring-opening reactions.

Nucleophilic Ring-Opening Reactions and Subsequent Functionalization

The azetidine ring in this compound can be activated towards nucleophilic attack, leading to ring-opening and the formation of functionalized linear amine derivatives. Activation typically involves protonation or quaternization of the azetidine nitrogen, which enhances the electrophilicity of the ring carbons and makes the ring a better leaving group.

Upon activation to form an azetidinium ion, a variety of nucleophiles can attack one of the ring carbons, resulting in the cleavage of a C-N bond. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidinium ion and the incoming nucleophile. For an unsubstituted azetidine ring, nucleophilic attack generally occurs at one of the methylene (B1212753) carbons adjacent to the nitrogen.

Table 2: Potential Nucleophiles for Ring-Opening of Activated this compound

| Nucleophile | Ring-Opened Product |

| Halide ions (e.g., Cl⁻, Br⁻, I⁻) | γ-Haloamines |

| Alcohols (ROH) | γ-Amino ethers |

| Thiols (RSH) | γ-Amino thioethers |

| Amines (RNH₂) | 1,3-Diamines |

| Cyanide (CN⁻) | γ-Aminonitriles |

The resulting γ-functionalized propylamines are versatile synthetic intermediates that can be further elaborated, providing access to a wide range of acyclic structures from the parent cyclic precursor. This ring-opening strategy significantly expands the synthetic utility of this compound beyond its use as a bifunctional linker.

Electrophilic Transformations and Functionalization of the Azetidine Nitrogen or Ring Carbons

The azetidine nitrogen in this compound is a key site for electrophilic attack. Its nucleophilicity allows for reactions with a variety of electrophiles, leading to the formation of quaternary azetidinium salts. These transformations are fundamental for further functionalization of the molecule.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-methylazetidinium iodide. Similarly, acylation with an acyl chloride or anhydride (B1165640) would introduce an acyl group onto the nitrogen. These reactions proceed via a standard nucleophilic substitution mechanism.

Reaction with Lewis and Brønsted Acids: The basic nature of the azetidine nitrogen allows it to react with both Lewis and Brønsted acids. Protonation by a Brønsted acid enhances the ring strain, making the azetidine more susceptible to nucleophilic ring-opening. morressier.com Lewis acids can coordinate to the nitrogen, similarly activating the ring for subsequent reactions.

Functionalization of Ring Carbons: While direct electrophilic attack on the ring carbons is less common, functionalization can be achieved through other means. For example, deprotonation of a C-H bond adjacent to a suitable activating group (if present) could generate a carbanion, which could then react with an electrophile. However, in the case of this compound, the primary route for ring carbon functionalization often involves ring-opening followed by subsequent reactions. Recent advances have also demonstrated direct C(sp3)–H functionalization of azetidines under specific catalytic conditions, suggesting potential pathways for direct modification of the ring carbons. rsc.org

Below is a table summarizing potential electrophilic transformations:

| Electrophile | Product Type | Reaction Conditions |

| Alkyl Halide (R-X) | N-Alkylazetidinium Salt | Standard alkylation conditions |

| Acyl Halide (RCOCl) | N-Acylazetidinium Salt | Base catalyst, aprotic solvent |

| Brønsted Acid (H+) | Azetidinium Salt | Acidic medium |

| Lewis Acid (e.g., BF3) | Lewis Acid-Base Adduct | Aprotic solvent |

Stereochemical Considerations in Azetidine Ring Transformations

The stereochemistry of reactions involving the azetidine ring is a critical aspect, particularly when chiral centers are present or created. Transformations of the azetidine ring can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Nucleophilic Ring-Opening: Nucleophilic attack on a carbon atom of the azetidinium ring typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the reaction center. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.

[2+2] Cycloadditions: The synthesis of substituted azetidines often involves [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction. researchgate.netnih.gov The stereochemical outcome of these reactions is dependent on the nature of the reactants and the reaction conditions, and can lead to the formation of various diastereomers. nih.gov The relative stereochemistry of the substituents on the resulting azetidine ring is a key consideration in synthetic design.

Enantioselective Syntheses: The development of enantioselective methods for the synthesis and functionalization of azetidines is an active area of research. Chiral auxiliaries and catalysts can be employed to control the stereochemistry of reactions, leading to the formation of enantioenriched azetidine derivatives. acs.org For instance, the use of chiral tert-butanesulfinamides has been shown to be effective in the asymmetric synthesis of C2-substituted azetidines. acs.org

The following table illustrates the potential stereochemical outcomes of key transformations:

| Transformation | Mechanism | Stereochemical Outcome |

| Nucleophilic Ring-Opening | SN2 | Inversion of configuration |

| Aza Paternò–Büchi Reaction | [2+2] Cycloaddition | Diastereoselective, dependent on reactants |

| Asymmetric Alkylation | Catalytic | Enantioselective |

Ring Expansion and Rearrangement Reactions of the Azetidine Moiety

The inherent strain energy of the four-membered azetidine ring makes it susceptible to ring expansion and rearrangement reactions, providing access to larger, more complex heterocyclic systems. morressier.comnih.govnih.govresearchgate.net

One-Carbon Ring Expansion: A common ring expansion pathway involves the reaction of the azetidine with a carbene or carbenoid species. This can lead to the formation of a five-membered pyrrolidine (B122466) ring through a nih.govnih.gov-Stevens or Sommelet-Hauser rearrangement of an intermediate azetidinium ylide. nih.gov Biocatalytic approaches have also been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines, a concept that could potentially be extended to the expansion of azetidines. nih.gov

Acid-Mediated Ring Expansion: In the presence of strong acids, certain substituted azetidines can undergo ring expansion. For example, 2,2-disubstituted azetidine carbamates have been shown to rearrange to 6,6-disubstituted 1,3-oxazinan-2-ones. morressier.comresearchgate.net While this compound itself is unsubstituted on the ring, this highlights a potential pathway for appropriately functionalized derivatives.

Rearrangement Reactions: Various rearrangement reactions of the azetidine ring have been reported, often promoted by Lewis acids or other reagents. dntb.gov.ua These rearrangements can lead to the formation of different heterocyclic scaffolds or acyclic products. For example, copper(I)-catalyzed skeletal rearrangements of O-propargylic oximes can produce azetidine nitrones. acs.org

A summary of potential ring expansion and rearrangement reactions is provided below:

| Reaction Type | Reagents | Product |

| One-Carbon Ring Expansion | Diazo compounds, metal catalyst | Pyrrolidine derivative |

| Acid-Mediated Ring Expansion | Brønsted or Lewis acids | Larger heterocycles (e.g., 1,3-oxazinan-2-ones for specific substrates) morressier.comresearchgate.net |

| Skeletal Rearrangement | Transition metal catalysts | Isomeric heterocycles |

Chemo- and Regioselectivity in Multi-Functional Transformations of this compound

The presence of two distinct reactive sites in this compound—the azetidine ring and the azide group—raises important questions of chemo- and regioselectivity in its transformations. The reaction conditions will play a crucial role in determining which functional group reacts preferentially.

Chemoselectivity:

Reactions at the Azide: The azide group is highly susceptible to "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are typically performed under mild conditions that are unlikely to affect the azetidine ring. The azide can also be selectively reduced to an amine using reagents like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation, which can sometimes be performed without affecting the azetidine ring, depending on the catalyst and conditions.

Reactions at the Azetidine: As discussed, the azetidine nitrogen is nucleophilic and will react with strong electrophiles. Ring-opening and expansion reactions are generally promoted by acidic or catalytic conditions that may not be compatible with the azide group, which can be sensitive to strong acids.

The choice of reagents and reaction conditions is therefore paramount in achieving selective transformations. For example, to selectively modify the azide, one would employ mild cycloaddition or reduction conditions. Conversely, to target the azetidine ring, one might use strong electrophiles or specific catalysts for ring expansion, potentially after protecting the azide group if necessary.

Regioselectivity:

Regioselectivity becomes a key consideration in reactions that involve the opening of the azetidine ring. In an unsymmetrically substituted azetidine, a nucleophile can attack at either of the ring carbons adjacent to the nitrogen. The site of attack is governed by both steric hindrance and the electronic nature of the substituents on the ring. For the parent this compound, the two methylene groups adjacent to the nitrogen are equivalent, so regioselectivity is not an issue in its ring-opening. However, for substituted derivatives, the regiochemical outcome would need to be carefully considered.

The following table provides a predictive overview of chemo- and regioselective reactions:

| Reagent/Condition | Targeted Functional Group | Expected Product |

| Terminal Alkyne, Cu(I) catalyst | Azide | 1,2,3-Triazole derivative |

| DIBAL-H | Azide | Primary amine |

| Methyl Iodide | Azetidine Nitrogen | N-Methylazetidinium iodide |

| H2, Pd/C | Azide and potentially Azetidine | Primary amine (potential for ring opening) |

Advanced Spectroscopic and Structural Elucidation of 1 6 Azidohexyl Azetidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei within a molecule, providing deep insight into its electronic environment and three-dimensional structure.

While one-dimensional ¹H and ¹³C NMR provide initial data, complex structures like 1-(6-Azidohexyl)-azetidine, with overlapping signals in the alkyl region, necessitate two-dimensional (2D) NMR experiments for complete assignment. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would establish the connectivity of the entire hexyl chain, showing sequential correlations from the protons adjacent to the azido (B1232118) group (H-6') to those adjacent to the azetidine (B1206935) nitrogen (H-1'). It would also confirm the coupling between the C2/C4 protons and the C3 protons within the azetidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. columbia.edulibretexts.org This technique is crucial for assigning each carbon atom in the hexyl chain and the azetidine ring to its corresponding proton(s), resolving any ambiguity from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edulibretexts.org This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would be observed between the protons on the carbon adjacent to the nitrogen (H-1') and the carbons of the azetidine ring (C-2, C-4), unequivocally confirming the attachment of the hexyl chain to the azetidine nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's conformation. nih.gov For this compound, NOESY could reveal interactions between protons on the hexyl chain and protons on the azetidine ring, offering insights into the preferred spatial arrangement of the flexible chain relative to the ring.

A combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, as illustrated in the hypothetical data table below.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Azetidine C-2, C-4 | 56.5 | 3.25 (t) | H-3, H-1' |

| Azetidine C-3 | 18.0 | 2.05 (quint) | H-2, H-4 |

| Hexyl C-1' | 58.0 | 2.50 (t) | C-2, C-4, C-2', C-3' |

| Hexyl C-2' | 27.5 | 1.55 (quint) | C-1', C-3', C-4' |

| Hexyl C-3' | 26.8 | 1.35 (m) | C-1', C-2', C-4', C-5' |

| Hexyl C-4' | 29.0 | 1.35 (m) | C-2', C-3', C-5', C-6' |

| Hexyl C-5' | 26.5 | 1.60 (quint) | C-3', C-4', C-6' |

| Hexyl C-6' | 51.4 | 3.28 (t) | C-4', C-5' |

This compound possesses significant conformational flexibility arising from two main sources: the puckering of the four-membered azetidine ring and the rotation around the C-C single bonds of the hexyl chain. nih.govauremn.org.br Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is the primary method for investigating these processes. rsc.org

The azetidine ring is not planar and undergoes rapid inversion between two puckered conformations at room temperature. This inversion can be slowed by cooling the sample. At a sufficiently low temperature (the coalescence temperature), the single averaged signals for the axial and equatorial protons on C2/C4 would broaden and then resolve into two distinct sets of signals, allowing for the calculation of the energy barrier to ring inversion (ΔG‡).

Similarly, the flexible hexyl chain exists as a dynamic equilibrium of multiple conformers. While the rapid rotation around C-C bonds averages the NMR signals at room temperature, variable-temperature studies can provide insights into the energetic preferences for certain conformations. Changes in chemical shifts or coupling constants with temperature can indicate shifts in the conformational equilibrium.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating a specific ion (the precursor ion) and subjecting it to further fragmentation to produce product ions. nih.gov This is invaluable for distinguishing isomers and confirming the structure of derivatives. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A key initial fragmentation step for alkyl azides is the loss of a neutral nitrogen molecule (N₂). researchgate.netresearchgate.net

A plausible fragmentation pathway would involve:

Loss of N₂: The [M+H]⁺ ion readily loses 28 Da to form a nitrenium ion or a rearranged iminium ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the azetidine nitrogen is a common pathway for N-alkyl amines, leading to the formation of a stable azetidinium ion.

Chain Fragmentation: The hexyl chain can undergo fragmentation, typically resulting in a series of ions separated by 14 Da (-CH₂-). libretexts.org

Azetidine Ring Opening: The strained four-membered ring can fragment, for example, by loss of ethene.

The resulting product ion spectrum provides a structural fingerprint that can be used to confirm the identity of the compound and its derivatives.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Step |

|---|---|---|

| 183.1660 | [M+H]⁺ | Precursor Ion |

| 155.1599 | [M+H - N₂]⁺ | Loss of dinitrogen |

| 84.0813 | [C₅H₁₀N]⁺ | α-cleavage at C1'-C2' |

| 70.0657 | [C₄H₈N]⁺ | Formation of N-vinylazetidinium |

| 58.0657 | [C₃H₈N]⁺ | Azetidine ring fragment |

High-resolution accurate mass (HRAM) spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 parts per million, ppm). This accuracy allows for the unambiguous determination of an ion's elemental formula, as each unique combination of atoms has a distinct exact mass. HRAM is crucial for confirming the identity of the final product and any intermediates or byproducts formed during its synthesis, distinguishing it from other compounds that might have the same nominal mass. For example, the calculated exact mass of the protonated molecule of this compound (C₉H₁₉N₄) is 183.1660, which can be readily distinguished from an isobaric species like C₁₀H₂₃N₂O (exact mass 183.1805).

X-ray Crystallography for Solid-State Structural Determination of Crystalline this compound and its Crystalline Derivatives

While NMR provides information on the structure in solution and MS in the gas phase, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. researchgate.net Obtaining a single crystal suitable for X-ray diffraction can be challenging for flexible molecules like this compound, which may exist as an oil at room temperature. chemrxiv.org

However, if a crystalline derivative (e.g., a salt or a co-crystal) is formed, X-ray analysis can provide a wealth of precise structural data, including:

Bond Lengths and Angles: Providing an exact geometric description of the molecule.

Azetidine Ring Conformation: Quantifying the degree of ring puckering.

Hexyl Chain Conformation: Revealing the specific torsion angles adopted by the alkyl chain in the crystal lattice.

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, or other interactions that dictate how the molecules pack together in the crystal.

This solid-state information is complementary to the solution-state data from NMR and is invaluable for understanding the fundamental structural properties of the molecule.

| Crystallographic Parameter | Hypothetical Value (for a derivative) |

|---|---|

| Chemical Formula | e.g., C₉H₁₉N₄⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° |

| Volume | 1200 ų |

| Z (Molecules per unit cell) | 4 |

Vibrational Spectroscopy (FT-IR and Raman) for Probing Functional Group Interactions and Monitoring Reaction Progress

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound. These methods provide detailed information on the molecule's functional groups, their chemical environment, and conformational features. They are particularly valuable for real-time monitoring of synthetic routes leading to this compound and its subsequent transformations.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three primary structural components: the terminal azido group (-N₃), the saturated four-membered azetidine ring, and the flexible hexyl spacer.

The most prominent and diagnostically significant feature in the FT-IR spectrum is the asymmetric stretching vibration (νₐₛ) of the azido group. This vibration gives rise to a strong, sharp absorption band typically observed in the 2100 cm⁻¹ region. nih.gov The high intensity of this band is due to the large change in dipole moment during the vibration. Its position is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding interactions. nih.gov The corresponding symmetric stretching mode (νₛ) of the azide (B81097) is found near 1330 cm⁻¹, though it is generally much weaker in the infrared spectrum. mdpi.com In Raman spectroscopy, the symmetric stretch can sometimes be more readily observed. The appearance and disappearance of the intense ~2100 cm⁻¹ band is an excellent indicator for monitoring the progress of reactions involving the introduction or consumption of the azide moiety, such as in azide-alkyne cycloaddition ("click chemistry") reactions. researchgate.net

The azetidine ring contributes several characteristic vibrations. These include C-H stretching frequencies just below 3000 cm⁻¹, and various bending, scissoring, and wagging modes of the CH₂ groups within the strained four-membered ring. The C-N stretching vibrations of the tertiary amine within the ring also contribute to the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

The hexyl chain introduces typical aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups are found in the 2960-2850 cm⁻¹ range. Characteristic CH₂ scissoring and rocking vibrations appear near 1465 cm⁻¹ and in the 720-730 cm⁻¹ range, respectively.

In-situ FT-IR spectroscopy (e.g., ReactIR) can be employed to track the kinetics of reactions forming this compound, for instance, by monitoring the consumption of a precursor's functional group and the simultaneous emergence of the azide asymmetric stretch. mt.com This allows for precise control over reaction endpoints and the identification of potential intermediates.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Notes |

|---|---|---|---|---|

| Azido (-N₃) | Asymmetric Stretch (νₐₛ) | ~2100 | Strong, Sharp | Primary diagnostic peak for presence of the azide group. nih.gov |

| Azido (-N₃) | Symmetric Stretch (νₛ) | ~1330 | Weak to Medium | mdpi.com |

| Alkyl C-H (Hexyl & Azetidine) | Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong | Represents all C-H bonds in the molecule. |

| Methylene (-CH₂-) | Scissoring | ~1465 | Medium | From both the hexyl chain and azetidine ring. |

| Azetidine C-N | Stretch | 1000 - 1200 | Medium | Characteristic of the tertiary amine within the strained ring. |

Chromatographic Methodologies for Purity Assessment, Separation, and Isolation of Reaction Intermediates and Products

Chromatographic techniques are indispensable for the analysis, purification, and isolation of this compound from reaction mixtures and for the assessment of its purity. The choice of methodology depends on the scale of the separation and the specific requirements of the analysis, such as speed, resolution, or throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted moderate boiling point, may be amenable to GC analysis. researchgate.net This method provides excellent separation and definitive identification through mass spectral data. A non-polar or mid-polarity capillary column (e.g., DB-5ms or VF-624ms) would be appropriate. nih.gov The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, such as the loss of dinitrogen (N₂) from the azide group, and fragmentation of the hexyl chain and azetidine ring, aiding in structural confirmation. researchgate.net

Thin-Layer Chromatography (TLC) is routinely used for rapid, qualitative monitoring of reaction progress. A silica (B1680970) gel stationary phase is typically used. The mobile phase (eluent) would likely be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A small amount of a basic modifier like triethylamine (B128534) is often added to the eluent to prevent peak tailing caused by the interaction of the basic azetidine nitrogen with the acidic silica surface. Visualization of the spots on the TLC plate can be achieved by staining with agents such as potassium permanganate (B83412) or ninhydrin, as the compound lacks a strong UV chromophore.

For the isolation of reaction intermediates and the final product on a preparative scale, column chromatography using silica gel is the method of choice, applying principles similar to those used in TLC for selecting an appropriate eluent system.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile (B52724)/Water or Methanol/Water (+ 0.1% TFA or Formic Acid) | MS, ELSD, low-wavelength UV | Purity assessment, preparative purification. acs.orgnih.gov |

| GC-MS | Non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane) | Inert carrier gas (e.g., Helium) | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities. researchgate.netnih.gov |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (+ 0.5% Triethylamine) | Staining (e.g., KMnO₄, Ninhydrin) | Reaction monitoring. |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate (+ Triethylamine) | Fraction collection followed by TLC/HPLC analysis | Isolation and purification of products and intermediates. |

Theoretical and Computational Chemistry Investigations of 1 6 Azidohexyl Azetidine

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Descriptors

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), on 1-(6-Azidohexyl)-azetidine. Consequently, data regarding its electronic structure and reactivity descriptors are not available.

There is no available research on the Frontier Molecular Orbital (FMO) analysis of this compound.

No studies concerning the Electrostatic Potential Surface (ESP) analysis or charge distribution of this compound have been reported in the scientific literature.

Conformational Analysis and Energy Landscapes of this compound

A search for conformational analysis and energy landscape studies of this compound yielded no results.

There are no available molecular mechanics or dynamics simulations that characterize the preferred conformations of the hexyl chain and azetidine (B1206935) ring of this compound.

Computational Modeling of Reaction Mechanisms Involving this compound

Transition State Characterization for Key Synthetic and Transformation Steps

No published studies were found that specifically characterize the transition states for the synthesis or subsequent transformations of this compound using computational methods. General computational approaches exist for modeling reaction pathways and identifying transition states in the synthesis of azetidines, but these have not been applied to this specific molecule in the available literature. sciencedaily.comresearchgate.net

Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity

There is no available research that uses computational models to predict the reaction outcomes, regioselectivity, or stereoselectivity for reactions involving this compound. While predictive models are a significant area of research in chemistry for forecasting how molecules will react, these tools have not been specifically applied to this compound in any published work. beilstein-journals.orgarxiv.org

Molecular Simulations for Understanding Intermolecular Interactions in Non-Biological Contexts

A search for molecular simulations of this compound interacting with catalysts, surfaces, or supramolecular hosts yielded no specific results. Molecular dynamics and docking studies are common for understanding such interactions with other azetidine derivatives, particularly in biological contexts, but data for non-biological interactions of this specific compound is not present in the scientific literature. researchgate.net

Advanced Materials Science Applications and Supramolecular Chemistry Potential of 1 6 Azidohexyl Azetidine

Role of 1-(6-Azidohexyl)-azetidine as a Monomer or Crosslinker in Polymer Science

The dual functionality of this compound allows it to serve as both a monomer for polymer backbone formation and a crosslinking agent to create networked structures. The azetidine (B1206935) moiety can undergo cationic ring-opening polymerization (CROP) to yield a linear polyamine, while the pendant azido (B1232118) groups remain available for subsequent reactions.

The synthesis of advanced polymer architectures using this compound leverages the independent reactivity of its two functional ends.

Functional Polymers and Copolymers: Cationic ring-opening polymerization of the azetidine ring can produce linear poly(azetidine)s with pendant azidohexyl side chains. researchgate.net This process can lead to "living" polymers, where the polymerization proceeds without termination, allowing for the creation of well-defined block copolymers by sequential monomer addition. researchgate.net The resulting polymer possesses a polyamine backbone decorated with azido groups, which serve as handles for further functionalization via click chemistry. For example, alkyne-terminated molecules can be efficiently attached to the polymer backbone. utexas.edu

Dendrimers and Hyperbranched Architectures: Dendrimers are perfectly branched, monodisperse macromolecules with a central core, while hyperbranched polymers are more randomly branched and polydisperse. researchgate.netinstras.com this compound can be envisioned as a building block for such structures. The azetidine nitrogen, after ring-opening, provides a branching point, while the terminal azide (B81097) offers a site for attaching subsequent layers or functional end-groups. While the direct synthesis of perfect dendrimers requires a stepwise approach, one-pot polymerizations of ABx-type monomers can yield hyperbranched polymers. instras.com The unique structure of this compound, combining a polymerizable ring (A) and a reactive azide (B), makes it a candidate for creating highly branched, functional materials. Poly(azetidine)-type dendrimers have been recognized for their unique properties and their ability to encapsulate guest molecules. researchgate.net

| Polymer Architecture | Synthetic Strategy involving this compound | Key Reactive Groups |

| Linear Functional Polymer | Cationic Ring-Opening Polymerization (CROP) of the azetidine ring. | Azetidine |

| Graft Copolymer | 1. CROP to form azide-functionalized backbone. 2. CuAAC "clicking" of alkyne-terminated polymer chains onto the backbone. | Azetidine, Azide |

| Hyperbranched Polymer | One-pot polymerization utilizing both azetidine and (modified) azide reactivity. | Azetidine, Azide |

Post-polymerization modification is a powerful tool for creating functional materials where the desired functional groups may not be compatible with the initial polymerization conditions. utexas.edu The azido groups along the backbone of poly(this compound) are ideal for such modifications.

Network Formation: Crosslinked polymer networks or hydrogels can be formed by reacting the azide-functionalized polymer with molecules containing two or more alkyne groups. This click-based crosslinking is highly efficient and proceeds under mild conditions, preserving the integrity of other functional groups.

Post-Polymerization Modification: The strategy allows for the introduction of a wide array of functionalities. Alkyne-containing molecules, such as fluorescent dyes, bioactive peptides, or other polymer chains, can be grafted onto the poly(azetidine) backbone. utexas.edu This approach provides a versatile platform for tailoring the material's properties for specific applications. For instance, the azetidine moiety within a polymer backbone can be chemically modified through reactions like N-methylation, followed by a nucleophilic ring-opening reaction to introduce new side chains, demonstrating the utility of azetidine-containing polymers as reactive intermediates. researchgate.net

Integration of this compound into Functionalized Surfaces and Nanomaterials (e.g., via surface grafting, layer-by-layer assembly for non-biological applications)

The azido group of this compound is particularly well-suited for the functionalization of surfaces and the construction of nanomaterials.

Surface Grafting: Surfaces can be modified with alkyne groups through various chemical techniques. Subsequently, this compound can be covalently attached to the surface via CuAAC reaction. This "grafting-to" approach creates a layer of azetidine moieties on the surface. mdpi.com These surface-bound azetidines can then be used to initiate "grafting-from" polymerization, where polymer chains are grown directly from the surface, leading to the formation of dense polymer brushes. mdpi.com This method allows for precise control over the surface chemistry, enabling the creation of materials with tailored wettability, adhesion, or reactivity. For example, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) onto a surface can significantly alter its properties. mdpi.comnih.govsemanticscholar.org

Layer-by-Layer (LBL) Assembly: LBL assembly involves the sequential deposition of interacting materials to build up a multilayered thin film. This compound can be used in LBL processes by alternating its deposition with a complementary reactant. For instance, a surface could be treated with an alkyne-functionalized polymer, followed by a layer of this compound (reacting via its azide). The exposed azetidine rings could then be reacted with an appropriate chemical to prepare the surface for the next layer, enabling the construction of complex, stratified coatings for non-biological applications.

Self-Assembly and Supramolecular Architectures Utilizing this compound as a Building Block

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and host-guest interactions. nih.gov The structure of this compound offers potential for its use as a building block in self-assembling systems.

Host-guest complexes are structures composed of two or more molecules held together by non-covalent forces. nih.gov The host molecule typically has a cavity that can accommodate a guest molecule.

The this compound molecule could potentially act as a guest in various host systems. The flexible hexyl chain allows it to adopt conformations suitable for insertion into hydrophobic cavities of hosts like cyclodextrins or calixarenes. The terminal azetidine or azide group could then remain accessible for further reactions. Conversely, polymers derived from this monomer could create environments that act as hosts. The polyamine backbone resulting from ring-opening could coordinate to metal ions, while the hydrophobic alkyl chains could create pockets to encapsulate small guest molecules. researchgate.net The interactions are often driven by a combination of forces, including hydrogen bonding and ion-dipole interactions. kiku.dkrsc.org

| Host Molecule Type | Potential Interaction with this compound (as Guest) |

| Cyclodextrins | The hydrophobic hexyl chain inserts into the cavity. |

| Cucurbit[n]urils | The protonated azetidine ring could interact with the carbonyl portals, while the alkyl chain occupies the cavity. rsc.org |

| Calixarenes | The alkyl chain could fit into the hydrophobic pocket of the calixarene. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from metal nodes and organic linkers or purely from organic building blocks, respectively. nih.govmdpi.com They have applications in gas storage, separation, and catalysis. rsc.org

While this compound is not a typical linker for MOF or COF synthesis in its native form, it can serve as a valuable precursor for creating functionalized linkers.

MOF Derivatives: The terminal azide can be converted into other functional groups suitable for coordination. For example, a click reaction with an alkyne-bearing carboxylic acid or pyridine (B92270) would yield a triazole-containing ligand capable of coordinating to metal centers. wku.edu The azetidine nitrogen could also potentially act as a coordination site. The rational design of MOFs allows for the incorporation of specific functionalities to target desired properties. mdpi.comosti.gov

COF Derivatives: COFs are formed through strong covalent bonds between organic building blocks. nih.gov The azide group of this compound can be transformed into an amine via reduction. This resulting diamine (with the amine from the azetidine) could then be used as a building block in condensation reactions with aldehydes or other monomers to form imine-linked or other types of COFs. nih.gov This post-modification approach allows for the integration of the flexible azidohexyl chain into the rigid COF structure, potentially influencing the framework's porosity and mechanical properties.

Design and Synthesis of Advanced Scaffolds Derived from this compound for Non-Biological Applications

Exploration as Ligands for Coordination Chemistry in Materials Synthesis or Catalysis

The foundational element of This compound is the azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are recognized for their utility as rigid scaffolds in various chemical structures. The presence of a hexyl chain functionalized with an azide group suggests a strategic design for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would theoretically allow the azetidine scaffold to be easily conjugated with other molecules, such as fluorophores or catalytic centers.

For the development of fluorescent probes , it was hypothesized that This compound could be reacted with an alkyne-functionalized fluorophore. The resulting triazole-linked product would combine the structural features of the azetidine with the photophysical properties of the fluorescent dye. Such probes could potentially be used for sensing applications in materials science, for example, to detect specific analytes or changes in the material's microenvironment. However, no studies demonstrating this specific application for this compound were identified.

In the context of coordination chemistry , the nitrogen atom of the azetidine ring or the triazole ring formed after a click reaction could act as a ligand, coordinating with metal centers. It was postulated that ligands derived from This compound could be used to synthesize novel metal complexes for applications in materials synthesis or as catalysts for non-biological reactions. The modular nature of the click chemistry approach would allow for the systematic variation of the ligand structure to tune the properties of the resulting metal complex. Again, the literature search did not yield any specific examples of this approach using the specified azetidine derivative.

Conclusion and Future Research Trajectories for 1 6 Azidohexyl Azetidine Chemistry

Summary of Key Achievements and Current Understanding in the Synthesis and Reactivity of 1-(6-Azidohexyl)-azetidine

The scientific literature dedicated specifically to this compound is sparse, suggesting that it is a novel or underexplored compound. However, a robust understanding of its synthesis and reactivity can be extrapolated from the well-established chemistry of its constituent functional groups: the N-alkylated azetidine (B1206935) ring and the terminal alkyl azide (B81097).

Synthesis: The primary synthetic route to this compound would logically involve the N-alkylation of azetidine with a bifunctional hexyl linker. A common and straightforward approach is the reaction of azetidine with a 6-halo-1-azidohexane (e.g., 1-azido-6-iodohexane (B3346429) or 1-azido-6-bromohexane) via nucleophilic substitution. Alternatively, one could perform a two-step synthesis starting with the N-alkylation of azetidine with a dihaloalkane (e.g., 1,6-dibromohexane) followed by the substitution of the remaining halide with an azide salt, such as sodium azide. The synthesis of various N-alkylated azetidines is a well-documented field, providing a solid foundation for these proposed routes. chemrxiv.orgorganic-chemistry.org

Reactivity: The reactivity of this compound is dichotomous, characterized by the independent chemical behavior of the azetidine ring and the azide group.

Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org This strain-driven reactivity can be triggered by acids, electrophiles, or nucleophiles, leading to the formation of functionalized γ-amino compounds. The nitrogen atom's lone pair also allows for the formation of azetidinium ions, which further activates the ring towards nucleophilic attack. This inherent reactivity makes the azetidine moiety more than just a passive scaffold; it can act as a reactive handle or a conformationally constrained building block. rsc.orgresearchgate.net

Azide Group: The terminal azide group is a versatile functional handle, renowned for its participation in bioorthogonal chemistry. mdpi.com Its primary reactivity includes:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage with terminal alkynes. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes, which is highly valuable for applications in biological systems where copper toxicity is a concern. acs.orgnih.gov

Staudinger Ligation: Reaction with phosphines to form an aza-ylide, which can be trapped to form a stable amide bond.

Reduction: The azide can be readily reduced to a primary amine, providing another point for chemical diversification.

This dual reactivity profile positions this compound as a valuable heterobifunctional linker, where each terminus can be addressed with high chemoselectivity.

| Feature | Description | Key Reactions |

| Azetidine Moiety | Four-membered saturated nitrogen heterocycle with significant ring strain. | Ring-opening with nucleophiles/electrophiles, Azetidinium ion formation. |

| Azidohexyl Moiety | Flexible six-carbon chain with a terminal azide group. | CuAAC, SPAAC, Staudinger Ligation, Reduction to amine. |

Identification of Emerging Research Frontiers for this compound in Synthetic Chemistry and Advanced Materials

The unique combination of a strained heterocycle and a bioorthogonal handle in this compound opens up several emerging research frontiers.

Synthetic Chemistry: In synthetic chemistry, this compound is an ideal building block for constructing complex molecular architectures. The sequential or orthogonal functionalization of its two ends can lead to novel scaffolds for medicinal chemistry and chemical biology. For instance, the azetidine ring can be incorporated into a larger molecule to impart conformational rigidity or serve as a bioisostere for other cyclic amines, which has been shown to improve pharmacokinetic properties in drug candidates. chemrxiv.org The azide then serves as a conjugation point for attaching probes, imaging agents, or other bioactive molecules. An emerging area is the development of azetidine-based peptidomimetics and spirocyclic systems, where this compound could serve as a key precursor for introducing pendant chains. mdpi.com

Advanced Materials: The application of azetidine derivatives in materials science is a growing field.

Polymer Chemistry: Azetidines can be used as monomers in polymerization reactions. The azide functionality of this compound would allow for its use in "click" polymerization or for the post-polymerization functionalization of materials, enabling the creation of smart polymers, hydrogels, or functional surface coatings.

Energetic Materials: Azetidine rings, particularly when substituted with nitro groups, are components of some energetic materials due to their high ring strain energy. nih.gov While the azidohexyl chain itself contributes to the nitrogen content, the combination could be explored for creating novel energetic plasticizers or binders that can be cross-linked via the azide group. researchgate.netdocumentsdelivered.com

Nanoparticle Functionalization: The azide group is widely used to functionalize the surface of nanoparticles (e.g., gold nanoparticles) via click chemistry. hiyka.com Using this compound would create a nanoparticle surface decorated with azetidine rings, which could alter the material's solubility, stability, and biological interactions.

Untapped Potential of this compound in Novel Chemical Methodologies and Design of Advanced Functional Materials

Beyond its immediate applications, this compound holds significant untapped potential for innovation.

Novel Chemical Methodologies: A key area of potential is the development of "traceless" or "cleavable" linker technologies. The azetidine ring's susceptibility to ring-opening could be harnessed to design linkers that release a payload under specific physiological conditions (e.g., a change in pH). In such a system, the molecule could be "clicked" onto a substrate (e.g., a protein or a surface) via its azide group, and the cargo, attached to the azetidine nitrogen, could be released upon cleavage of the C-N bond of the strained ring. This would represent a new class of stimuli-responsive linkers for applications in drug delivery and diagnostics.

Advanced Functional Materials: The design of advanced functional materials could leverage the unique properties of both moieties. For example, in the field of biomaterials, scaffolds functionalized with this compound could promote cell adhesion or other biological responses. The azetidine's structural rigidity and polarity could influence the material's bulk properties, while the azide allows for precise surface engineering. This could lead to the development of:

Self-healing materials: Where the azide and an alkyne partner are used to form cross-links that can be reformed.

| Research Area | Untapped Potential |

| Cleavable Linkers | Use of azetidine ring-opening as a controlled release mechanism for cargo attached via the azide. |

| Biomaterials | Creation of scaffolds with tunable surface properties for tissue engineering. |

| Smart Polymers | Development of materials that respond to chemical or pH stimuli through azetidine ring chemistry. |

Challenges and Opportunities in the Development of New Synthetic Strategies and Applications for Complex Azetidine-Azidoalkyl Conjugates

The development and application of complex conjugates based on this compound present both challenges and significant opportunities.

Challenges:

Synthetic Scalability: While the synthesis appears straightforward, developing a scalable, cost-effective, and high-yielding process can be challenging. Purifying bifunctional molecules can also be complex.

Ring Stability: The reactivity of the azetidine ring, while an advantage, can also be a challenge. It may be unstable to certain reagents or conditions required for modifying the azide group or other parts of a larger conjugate, necessitating careful selection of protecting groups and reaction pathways. researchgate.net

Stereocontrol: For applications involving substituted azetidine rings, achieving high stereoselectivity in the synthesis is a common challenge in azetidine chemistry. nih.gov

Competing Reactivity: In complex syntheses, care must be taken to avoid unwanted side reactions, such as the intramolecular reaction between the azide and an activated form of the azetidine ring.

Opportunities:

Modularity: The compound is inherently modular. The azetidine core, the alkyl chain length, and the terminal reactive group can all be modified to fine-tune the linker's properties (e.g., length, rigidity, solubility) for specific applications.

Drug Discovery Platforms: This molecule is an ideal linker for constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). nih.gov The azetidine can provide a stable, conformationally defined connection point, while the azide allows for reliable conjugation to proteins or other biomolecules.

Chemical Biology Probes: The ability to attach this linker to a biomolecule of interest via the azide, and then use the azetidine as a handle for further functionalization or as a structural probe, offers new tools for studying biological systems.

Access to New Chemical Space: The incorporation of the strained azetidine ring into molecules provides access to novel three-dimensional structures that are underrepresented in current chemical libraries, offering the potential to discover new biological activities and material properties. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 1-(6-Azidohexyl)-azetidine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of azetidine derivatives with azido groups typically involves multi-step reactions. For example, sulfonylation of the azetidine core followed by nucleophilic substitution with an azido-containing alkyl chain is a plausible route. Optimization may include using continuous flow reactors to enhance reaction control and chromatography for purification . Temperature and solvent selection (e.g., DMF or THF) are critical to avoid azide degradation, as azides can be thermally unstable .

Basic: What spectroscopic methods are most effective for characterizing the structure of azetidine derivatives with azido groups?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the azetidine ring and azidohexyl chain. Infrared (IR) spectroscopy confirms the azide group (ν ~2100 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight validation. For example, analogs like 3-Azido-1-(2-phenoxyethyl)azetidine were characterized using these techniques .

Advanced: What strategies mitigate competing side reactions during the functionalization of the azetidine ring in this compound?

Answer: Protecting the azide group during sulfonylation or alkylation steps is critical. For instance, using tert-butyloxycarbonyl (Boc) protection on the azetidine nitrogen can prevent unwanted nucleophilic attacks. Low-temperature reactions (<0°C) and anhydrous conditions minimize azide decomposition. Catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can enhance selectivity .

Basic: How does the azido group in this compound influence its reactivity in click chemistry applications?

Answer: The azido group enables bioorthogonal click reactions (e.g., with alkynes), facilitating bioconjugation for drug delivery or probe development. For example, 3-Azido-1-(2-phenoxyethyl)azetidine has been used to tag biomolecules via CuAAC. Reaction efficiency depends on solvent polarity (e.g., DMSO enhances azide solubility) and catalyst choice (e.g., copper(I) iodide) .

Advanced: What in silico methods evaluate the pharmacokinetic properties of azetidine derivatives, and how do structural modifications impact bioavailability?

Answer: Tools like SwissADME or pkCSM predict LogP, solubility, and membrane permeability. For this compound, elongating the alkyl chain increases lipophilicity but may reduce aqueous solubility. Substituents like methoxy groups (e.g., in 1-(3-Fluoro-4-methoxybenzoyl)azetidine) improve metabolic stability by blocking cytochrome P450 oxidation .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer: Azides are shock-sensitive and should be stored in inert atmospheres (e.g., argon) at –20°C. Light-sensitive vials prevent photodegradation. Stability tests under varying pH (4–9) and temperature (–20°C to 25°C) are recommended, as seen in analogs like 3-Azido-1-(2-phenoxyethyl)azetidine .

Advanced: How do modifications to the azetidine ring (e.g., fluorination) alter the compound’s biological target interactions?

Answer: Fluorination at strategic positions (e.g., 3-Fluoro-4-methoxybenzoyl substitution) enhances binding to hydrophobic enzyme pockets. Studies on Nav 1.7 inhibitors show that trifluoroethoxy groups improve potency by 10-fold via halogen bonding. Computational mutagenesis can identify critical residues for interaction .

Basic: What analytical techniques quantify this compound in complex biological matrices?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (MRM mode) is effective. Internal standards (e.g., deuterated analogs) account for matrix effects. For example, 1-(3-Bromopropyl)-3-methoxyazetidine was quantified using these methods .

Advanced: How can kinetic studies elucidate the mechanism of azetidine ring-opening reactions in catalytic systems?

Answer: Stopped-flow NMR or time-resolved IR spectroscopy tracks intermediates during ring-opening. For chiral derivatives, enantioselective desymmetrization mechanisms (e.g., via phosphoric acid catalysts) are analyzed using Eyring plots to determine activation parameters (ΔG‡, ΔH‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products